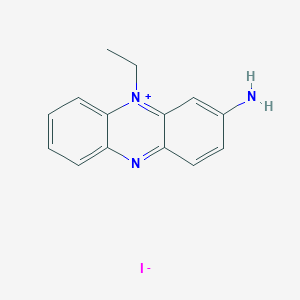

3-amino-5-ethylphenazin-5-ium iodide

Description

Properties

IUPAC Name |

10-ethylphenazin-10-ium-2-amine;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.HI/c1-2-17-13-6-4-3-5-11(13)16-12-8-7-10(15)9-14(12)17;/h3-9,15H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXHYLQDZVPVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=NC3=CC=CC=C31)N.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the optimal synthetic conditions for 3-amino-5-ethylphenazin-5-ium iodide to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires a factorial design approach to test variables such as reaction temperature (e.g., 240°C as in analogous heterocyclic syntheses ), solvent polarity, and stoichiometric ratios of precursors. For example, using phosphorus pentoxide/amine hydrochloride reagents under inert conditions can enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC, and purify via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures). Yield improvements may require iterative adjustment of amine derivatives and reaction times .

Q. Which spectroscopic techniques are most reliable for characterizing 3-amino-5-ethylphenazin-5-ium iodide?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm aromatic proton environments and substituent positions, supported by high-resolution mass spectrometry (HRMS) for molecular ion validation. UV-Vis spectroscopy can assess π-conjugation properties, while X-ray crystallography resolves structural ambiguities. Cross-reference data with computational simulations (e.g., DFT for NMR chemical shift prediction) to validate assignments .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Use HPLC to track degradation products (e.g., iodide ion release or phenazine ring oxidation). Store in amber vials under inert gas (argon) at -20°C for long-term stability, as iodide salts are sensitive to photolytic cleavage .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in the compound’s redox behavior across studies?

- Methodological Answer : Contradictions may arise from solvent-dependent redox potentials or varying counterion interactions. Employ cyclic voltammetry in aprotic (e.g., acetonitrile) vs. protic (e.g., aqueous buffer) solvents to map redox profiles. Pair with computational modeling (e.g., DFT for frontier molecular orbital analysis) to correlate electronic structure with experimental potentials. Reconcile discrepancies by standardizing reference electrodes and controlling ionic strength .

Q. How can computational chemistry guide the design of 3-amino-5-ethylphenazin-5-ium iodide derivatives for photodynamic therapy?

- Methodological Answer : Use molecular docking and QSAR models to predict interactions with biological targets (e.g., DNA or reactive oxygen species). Simulate absorption spectra (TD-DFT) to optimize singlet oxygen quantum yields. Validate in vitro via fluorescence lifetime imaging (FLIM) and cytotoxicity assays against cancer cell lines. Prioritize derivatives with extended π-systems for enhanced light absorption .

Q. What experimental strategies resolve conflicting bioactivity results in antimicrobial assays?

- Methodological Answer : Address variability by standardizing assay conditions: use CLSI/MIC guidelines, control for bacterial inoculum size, and include chelators to mitigate metal-ion interference. Perform structure-activity relationship (SAR) studies by modifying the ethyl or amino substituents. Cross-validate with transcriptomic profiling to identify target pathways (e.g., membrane disruption vs. metabolic inhibition) .

Q. How can AI-driven process simulation optimize large-scale purification of the compound?

- Methodological Answer : Integrate COMSOL Multiphysics with machine learning to model crystallization kinetics and solvent selection. Train algorithms on datasets of solubility parameters and crystal lattice energies. Validate predictions via pilot-scale experiments using fractional crystallization or membrane filtration (e.g., nanofiltration for iodide removal). Monitor purity via ICP-MS for residual metal catalysts .

Methodological Frameworks for Contradiction Analysis

- Theoretical Alignment : Anchor hypotheses to phenazine redox theory or charge-transfer complex models to contextualize anomalous data .

- Cross-Technique Validation : Combine spectroscopic, computational, and bioassay data to triangulate mechanisms (e.g., redox vs. structural degradation) .

- Iterative Design : Use failure mode analysis (FMEA) to refine synthetic protocols and assay conditions, documenting deviations in open-access repositories for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.